molecular formula C9H16N4O4 B1210881 Acetyl-asparaginyl-methylglycinamide CAS No. 65438-10-0

Acetyl-asparaginyl-methylglycinamide

Cat. No.: B1210881
CAS No.: 65438-10-0
M. Wt: 244.25 g/mol
InChI Key: RANMMOXHVPKEMX-LURJTMIESA-N
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Description

Acetyl-asparaginyl-methylglycinamide is a synthetic dipeptide derivative composed of acetylated asparagine (Asn) linked to methylglycinamide. Its molecular formula is C₉H₁₆N₄O₄, with a molecular weight of 244.25 g/mol . The compound exists in two isomeric forms, distinguished by the attachment of the asparagine side chain:

  • This compound (CAS: 65438-10-0) .
  • Acetyl-isoasparaginyl-methylglycinamide (CAS: 105217-43-4), where the asparagine side chain is attached to the β-amino group instead of the α-amino group .

This structural nuance impacts its biochemical behavior, including stability and enzyme interactions. The compound is categorized as a biochemical reagent, intermediate, or functional material, often used in peptide synthesis and pharmaceutical research .

Properties

IUPAC Name

(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANMMOXHVPKEMX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909382
Record name N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65438-10-0, 105217-43-4
Record name Acetyl-asparaginyl-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl-isoasparaginyl-methylglycinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares acetyl-asparaginyl-methylglycinamide with analogous acylated peptides:

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility
This compound C₉H₁₆N₄O₄ 65438-10-0 244.25 Acetyl, methylamide, asparagine Polar solvents (DMSO, water inferred)
Acetyl-isoasparaginyl-methylglycinamide C₉H₁₆N₄O₄ 105217-43-4 244.25 Acetyl, methylamide, isoasparagine Similar to above
Ac-Ile-Glu-Pro-Asp-AMC C₃₃H₄₃N₅O₁₂S 2022956-50-7 733.79 Fluorogenic AMC group, tetrapeptide Requires DMSO
N-Acetyl-L-asparagine C₆H₁₀N₂O₄ 997-55-7 174.15 Acetyl, free carboxylic acid Water-soluble

Key Observations :

  • Peptide Length : this compound is a dipeptide, shorter than tetrapeptides like Ac-Ile-Glu-Pro-Asp-AMC, which impacts membrane permeability and enzymatic degradation resistance .
  • Functional Groups : The methylglycinamide moiety enhances stability compared to free carboxylic acid groups (e.g., N-Acetyl-L-asparagine) .

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